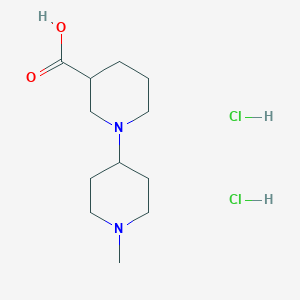
1'-Methyl-1,4'-bipiperidine-3-carboxylic acid dihydrochloride
描述
1'-Methyl-1,4'-bipiperidine-3-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C₁₂H₂₂N₂O₂·2HCl and a molecular weight of 299.24 g/mol. This compound is a derivative of bipiperidine, featuring a methyl group at the 1' position and a carboxylic acid group at the 3' position, with two hydrochloride ions for increased solubility and stability.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1,4-bipiperidine as the core structure.
Functionalization: The 1' position is methylated using methyl iodide in the presence of a strong base like potassium tert-butoxide.
Carboxylation: The 3' position is then carboxylated using reagents like succinic anhydride or phosgene.
Formation of Dihydrochloride: Finally, the carboxylic acid group is converted to its dihydrochloride salt by treating with hydrochloric acid.
Industrial Production Methods: Industrial production involves scaling up the above synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification techniques. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the 1' or 3' positions, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acetic acid (CH₃COOH).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and methanol (CH₃OH).
Substitution: Methyl iodide (CH₃I), potassium tert-butoxide (KOtBu), and hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methylated or carboxylated derivatives.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a ligand in biological assays to study receptor-ligand interactions and enzyme inhibition.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which 1'-Methyl-1,4'-bipiperidine-3-carboxylic acid dihydrochloride exerts its effects depends on its specific application. In drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved would vary based on the biological system and the specific research context.
相似化合物的比较
1,4-Bipiperidine: Lacks the methyl and carboxylic acid groups present in 1'-Methyl-1,4'-bipiperidine-3-carboxylic acid dihydrochloride.
N-Methylpiperidine: Similar structure but lacks the bipiperidine core and carboxylic acid group.
Piperidine-3-carboxylic acid: Similar carboxylic acid group but lacks the bipiperidine structure and methyl group.
Uniqueness: The presence of both the bipiperidine core and the carboxylic acid group, along with the methyl substitution, makes this compound unique compared to its analogs. This combination of structural features contributes to its distinct chemical and biological properties.
属性
IUPAC Name |
1-(1-methylpiperidin-4-yl)piperidine-3-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.2ClH/c1-13-7-4-11(5-8-13)14-6-2-3-10(9-14)12(15)16;;/h10-11H,2-9H2,1H3,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGFMSAQFFQYFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


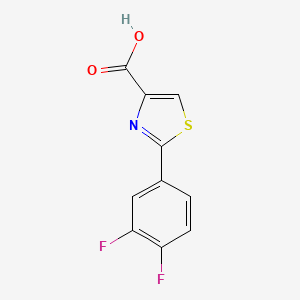
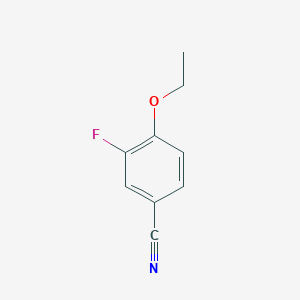
![Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B1419139.png)

![[(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine](/img/structure/B1419142.png)
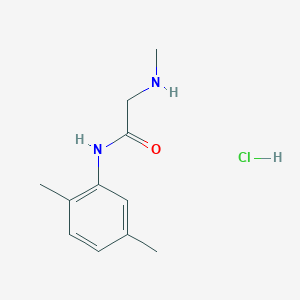
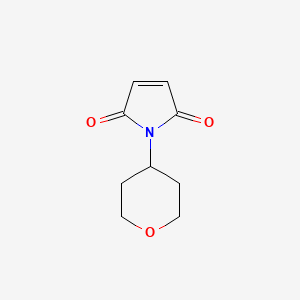
![3-[(Pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1419147.png)
![1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1419148.png)
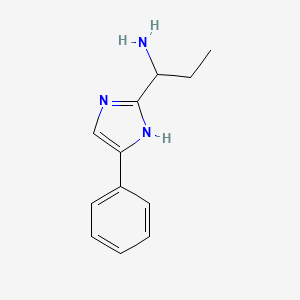
![2-[(cyclobutylmethyl)amino]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B1419154.png)
amino]-acetic acid](/img/structure/B1419156.png)
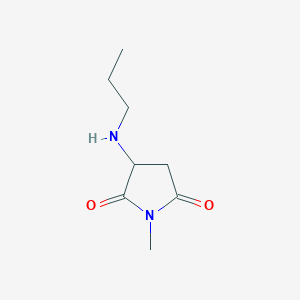
![3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B1419159.png)
